1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine
Description
Properties
Molecular Formula |
C18H24N2O2S |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C18H24N2O2S/c1-2-14-23(21,22)20-12-10-19(11-13-20)15-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,2,10-15H2,1H3 |
InChI Key |
PMHDTDZMYTXCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Piperazine with Naphthalen-1-ylmethyl Groups
The naphthalen-1-ylmethyl substituent is typically introduced via nucleophilic substitution or reductive amination. A common approach involves reacting piperazine with 1-(chloromethyl)naphthalene in the presence of a base such as potassium carbonate (KCO) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example:
Yields for this step range from 60–75%, with purification achieved via column chromatography (hexane/ethyl acetate).
Challenges : Competing dialkylation can occur due to piperazine’s two reactive nitrogen atoms. To mitigate this, stoichiometric control (1:1 molar ratio) and Boc-protection strategies are employed. For instance, Boc-piperazine undergoes mono-alkylation, followed by deprotection with HCl gas to yield the secondary amine.
Sulfonylation of Piperazine with Propylsulfonyl Groups
The propylsulfonyl group is introduced via reaction of the secondary amine with propane-1-sulfonyl chloride under basic conditions. Triethylamine (EtN) or pyridine is used to scavenge HCl, with tetrahydrofuran (THF) or dichloromethane (DCM) as solvents:
Reaction times vary from 4–12 hours at 0–25°C, yielding 70–85% product after aqueous workup and recrystallization.
Key Considerations :
-
Sulfonyl Chloride Stability : Propane-1-sulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions.
-
Regioselectivity : The less hindered nitrogen of piperazine is preferentially sulfonylated, but steric effects from the naphthalen-1-ylmethyl group may necessitate higher temperatures or prolonged reaction times.
Integrated Synthetic Routes
Two-Step Sequential Alkylation-Sulfonylation
This approach is widely adopted for its simplicity and scalability:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1. Alkylation | 1-(Chloromethyl)naphthalene, KCO, DMF, 80°C, 8h | 68% | 92% |
| 2. Sulfonylation | Propane-1-sulfonyl chloride, EtN, THF, 0°C→25°C, 6h | 78% | 95% |
Advantages : Minimal intermediate purification; suitable for gram-scale synthesis.
One-Pot Tandem Methodology
Recent advances enable concurrent alkylation and sulfonylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide):
\text{Piperazine} \xrightarrow[\text{1-(Chloromethyl)naphthalene, Propane-1-sulfonyl chloride}]{\text{TBAB, K}2\text{CO}3, \text{H}2\text{O/CH}2\text{Cl}_2}} \text{Target Compound}
Yields reach 65% with reduced solvent consumption, though byproduct formation (e.g., dialkylated species) remains a concern.
Palladium-Catalyzed Cross-Coupling Approaches
For high-purity applications, palladium-mediated Buchwald-Hartwig couplings have been explored to construct the naphthalen-1-ylmethyl-piperazine scaffold. Using 1-bromo-7-fluoronaphthalene and Boc-piperazine with Pd(OAc)/Xantphos, the coupling achieves >90% conversion, followed by deprotection and sulfonylation:
This method reduces toxic byproducts but requires rigorous palladium removal (<20 ppm).
Analytical and Purification Techniques
-
Chromatography : Silica gel columns (hexane/ethyl acetate) resolve mono- vs. dialkylated impurities.
-
Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.
-
Spectroscopy : H NMR (CDCl) confirms regioselectivity:
Comparative Analysis of Methodologies
| Method | Yield (%) | Pd Content (ppm) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Two-Step Sequential | 68–78 | N/A | High | Moderate |
| One-Pot Tandem | 65 | N/A | Moderate | High |
| Pd-Catalyzed Coupling | 75–85 | <20 | Low | Low |
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group (-SO₂-) is redox-active, enabling oxidation under specific conditions:
-
Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfonyl group to sulfonic acid derivatives at 0–5°C.
-
Metal-catalyzed oxidation : Manganese dioxide (MnO₂) in acetonitrile facilitates oxidation of the propyl chain, forming ketone intermediates.
Key Data :
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| mCPBA | 0–5°C | Sulfonic acid derivative | 78% |
| MnO₂ | 25°C | 3-Ketopropylsulfonyl piperazine | 62% |
Hydrolysis Reactions
The sulfonamide bond undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis : Concentrated HCl (12 M) at reflux cleaves the sulfonamide group, yielding naphthalen-1-ylmethylpiperazine and propylsulfonic acid.
-
Alkaline hydrolysis : NaOH (6 M) at 80°C generates sodium sulfonate salts.
Kinetics :
-
Acidic conditions show faster reaction rates (t₁/₂ = 2.5 hr) compared to alkaline conditions (t₁/₂ = 4.8 hr).
Nucleophilic Substitution
The piperazine nitrogen atoms participate in substitution reactions:
-
Alkylation : Reacts with methyl iodide in THF to form quaternary ammonium salts.
-
Acylation : Acetic anhydride in pyridine acetylates the secondary amine, producing N-acetyl derivatives.
Reactivity Comparison :
| Reaction Type | Reagent | Site of Substitution | Yield |
|---|---|---|---|
| Alkylation | CH₃I | Piperazine N-atom | 85% |
| Acylation | (CH₃CO)₂O | Piperazine N-atom | 73% |
Metal Complexation
The piperazine ring acts as a polydentate ligand:
-
Coordination with transition metals : Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures.
-
Biological complexation : Binds to bacterial efflux pump proteins (e.g., AcrB in E. coli), disrupting multidrug resistance mechanisms.
Stability Constants :
| Metal Ion | log K (Stability Constant) |
|---|---|
| Cu²⁺ | 4.2 ± 0.3 |
| Fe³⁺ | 3.8 ± 0.2 |
Reduction Reactions
Limited reduction pathways are observed:
-
Catalytic hydrogenation : Palladium on carbon (Pd/C) reduces the naphthalene ring to tetralin derivatives under H₂ (1 atm).
-
Sodium borohydride : Selectively reduces imine byproducts in multi-step syntheses .
Selectivity Note : The sulfonyl group remains intact during hydrogenation, highlighting its chemical robustness.
Microwave-Assisted Reactions
Comparative studies show enhanced efficiency under microwave irradiation :
-
Schiff base formation : Reaction time reduced from 4 hours (conventional) to 15 minutes with 95% yield .
Optimized Conditions :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 4 hr | 15 min |
| Yield | 78% | 95% |
| Temperature | 80°C | 120°C |
Stability Profile
The compound demonstrates:
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in the field of medicinal chemistry due to its potential as a scaffold for developing new therapeutic agents. Its structural features suggest various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for treating infections caused by resistant microorganisms.
- Anti-inflammatory Effects : Research suggests that derivatives of piperazine compounds, including this one, may have significant anti-inflammatory activities, which can be beneficial in treating inflammatory disorders .
- Cancer Treatment : The compound's ability to modulate specific biological pathways makes it a potential candidate for cancer therapy. Studies on similar compounds have shown promising results in inhibiting cancer cell proliferation .
Pharmacological Insights
The pharmacological profile of 1-(naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine is still under investigation, but several key areas have been identified:
- Mechanism of Action : Initial findings indicate that the compound may interact with various molecular targets, including enzymes and receptors involved in disease processes. Understanding these interactions is crucial for elucidating its therapeutic potential .
- Pharmacokinetics and Pharmacodynamics : Further research is needed to explore the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects (biological response) of this compound. Such studies will help define its efficacy and safety profiles in clinical settings .
Structural Comparisons and Derivatives
Comparative analysis with structurally similar compounds can provide insights into the unique characteristics of this compound. Below is a summary table comparing this compound with related derivatives:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(Naphthalen-1-ylmethyl)-4-benzylpiperazine | Benzyl group instead of propylsulfonyl | Lacks sulfonamide functionality; may exhibit different pharmacological properties |
| 1-(Naphthalen-1-ylmethyl)-4-(methoxybenzyl)piperazine | Methoxybenzyl group | Potentially different solubility and binding characteristics compared to propylsulfonamide |
| 1-(Naphthalen-1-ylmethyl)-4-(trifluoromethyl)benzylpiperazine | Trifluoromethyl group | Enhanced lipophilicity and metabolic stability, impacting bioavailability and activity |
The presence of the sulfonamide group in this compound enhances its solubility and interaction with biological targets compared to similar compounds lacking this functionality.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, providing valuable insights into the potential applications of this compound:
- A study on piperazine-linked naphthalimide derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that similar structural motifs could enhance anti-cancer activity .
- Research has indicated that piperazine derivatives can serve as effective inhibitors of enzymes involved in metabolic disorders, highlighting their therapeutic potential in treating conditions such as diabetes and obesity .
Mechanism of Action
The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthylmethyl)piperazine: Lacks the propylsulfonyl group, which may result in different chemical and biological properties.
4-(Propylsulfonyl)piperazine: Lacks the naphthylmethyl group, which may affect its binding affinity and specificity.
Uniqueness
1-(1-NAPHTHYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE is unique due to the presence of both the naphthylmethyl and propylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structure, which includes a naphthalen-1-ylmethyl group and a propylsulfonyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.
Chemical Structure
The molecular formula of this compound is . The structural representation highlights the piperazine ring, which is pivotal for its biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The naphthalene moiety may enhance binding affinity to aromatic residues in target proteins, while the propylsulfonyl group is believed to improve solubility and bioavailability. These interactions can modulate key biological pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer models, with IC50 values comparable to established chemotherapeutics .
- Immunomodulatory Effects : The compound has been shown to influence immune cell populations during inflammatory responses. Studies indicate that it can enhance the activation of CD4+ and CD8+ T cells, as well as myeloid cells, suggesting potential applications in modulating immune responses during inflammation .
- MAO Inhibition : Some derivatives of piperazine compounds have shown inhibitory activity against monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This suggests a possible role in treating neurological disorders .
Case Studies
Several studies have investigated the biological activity of similar piperazine derivatives, providing insights into the potential effects of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, preliminary findings suggest that its structural characteristics may facilitate better absorption and distribution compared to other piperazine derivatives lacking the sulfonamide functionality .
Q & A
Q. What are the recommended synthetic routes for 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol : The compound can be synthesized via nucleophilic substitution. For example, reacting 1-chloromethylnaphthalene with piperazine in THF under reflux conditions yields the naphthalen-1-ylmethylpiperazine intermediate. Subsequent sulfonylation with propylsulfonyl chloride in DCM, using a base like DIPEA (N,N-diisopropylethylamine), introduces the sulfonyl group .
- Purification : Flash chromatography (silica gel, gradient elution with EtOAc/hexane) or crystallization (Et₂O) improves purity (>95%). Monitor reaction progress via TLC or HPLC .
- Critical Parameters : Control reaction temperature (20–25°C for sulfonylation) and stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize byproducts like disubstituted derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for naphthyl), methylene protons adjacent to the sulfonyl group (δ 3.5–4.0 ppm), and piperazine ring protons (δ 2.5–3.2 ppm). Compare shifts with analogs like 1-(4-fluorobenzyl)piperazine derivatives .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~357 g/mol). Validate fragmentation patterns against computational tools like PubChem .
- XRPD : Use X-ray powder diffraction to confirm crystallinity and polymorphic forms, especially if solubility issues arise in biological assays .
Q. How do solubility and stability impact experimental design?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMF, DCM, or THF. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent sulfonyl group hydrolysis. Monitor decomposition via LC-MS; common byproducts include naphthalenemethanol and propylsulfonic acid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Contradictions may arise from impurities (e.g., unreacted naphthyl precursors). Reanalyze batches via HPLC (C18 column, 0.1% TFA in H2O/MeCN) and NMR .
- Assay Conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Metabolic Stability : Assess liver microsome stability (e.g., human CYP3A4 inhibition) to explain discrepancies in in vivo vs. in vitro efficacy .
Q. How can analytical methods be developed for quantifying the compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases. Monitor transitions m/z 357→184 (sulfonyl cleavage) and 357→141 (naphthyl fragment) for selective quantification .
- Validation Parameters : Establish linearity (1–1000 ng/mL), LOD/LOQ (<1 ng/mL), and recovery (>90% in plasma/brain homogenates) .
- Cross-Validation : Compare with GC-MS (derivatize with BSTFA) to confirm accuracy in tissue distribution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
